molecular formula C13H19NO3 B1258610 tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate CAS No. 328956-56-5

tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate

Cat. No.: B1258610
CAS No.: 328956-56-5
M. Wt: 237.29 g/mol
InChI Key: KLGSSARUNBYCEJ-UHFFFAOYSA-N
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Description

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate is used as a protecting group for amines during peptide synthesis. It helps in the selective protection and deprotection of functional groups under mild conditions .

Biology and Medicine: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and enzyme inhibitors. Its role in the preparation of chiral intermediates makes it valuable in the development of drugs and therapeutic agents .

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .

Biochemical Analysis

Biochemical Properties

tert-Butyl N-[2-(1-hydroxyethyl)phenyl]carbamate: plays a significant role in biochemical reactions, particularly as a reagent in the synthesis of phosphatidyl ethanolamines and ornithine . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cross-linking reagents, which are crucial in biochemical assays and protein studies . The nature of these interactions often involves the formation of stable covalent bonds, which can help in the stabilization and analysis of protein structures.

Cellular Effects

The effects of This compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the uptake and clearance of certain radiolabeled compounds in cellular models . Additionally, it can modulate the activity of specific enzymes and proteins, thereby altering cellular responses and metabolic pathways.

Molecular Mechanism

At the molecular level, This compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target molecules, leading to changes in enzyme activity and gene expression. These interactions are critical for understanding the compound’s role in biochemical assays and therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but may degrade over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the need for careful monitoring and control of experimental conditions.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes. Understanding the dosage thresholds is crucial for safe and effective use in research and therapeutic applications.

Metabolic Pathways

This compound: is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound. Detailed studies on these pathways are essential for optimizing its use in biochemical and pharmaceutical research.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is important for predicting its behavior in biological systems and for designing targeted delivery strategies.

Subcellular Localization

The subcellular localization of This compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its role in biochemical assays and therapeutic applications, as they determine the compound’s accessibility to target molecules and its overall efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate can be achieved through several methods. One common approach involves the reaction of diethanolamine with benzyl chloride, followed by the addition of thionyl chloride and liquid ammonia. The final step involves the addition of di-tert-butyl dicarbonate and hydrogenation to remove the benzyl group .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[2-(1-hydroxyethyl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products: The major products formed from these reactions include various alcohols, amines, ketones, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-9(15)10-7-5-6-8-11(10)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGSSARUNBYCEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587631
Record name tert-Butyl [2-(1-hydroxyethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328956-56-5
Record name tert-Butyl [2-(1-hydroxyethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of achieving enantioselective synthesis of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate?

A1: tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate serves as a crucial precursor for synthesizing chiral organoselenanes and organotelluranes . These organochalcogen compounds exhibit diverse biological activities and find applications in various fields. Obtaining enantiomerically pure forms of these compounds is essential as different enantiomers can exhibit distinct biological profiles, including variations in potency, toxicity, and metabolic pathways.

Q2: How does Candida antarctica lipase B (CAL-B) contribute to the enantioselective synthesis of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate?

A2: The study revealed that Candida antarctica lipase B (CAL-B) exhibits high enantioselectivity (E > 200) in the kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate through a transesterification reaction . This enzymatic approach provides a green and efficient method for separating the (R)- and (S)-enantiomers of the compound, enabling access to enantiopure building blocks for further synthesis.

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